3,3'-Bipyridine
Overview
Description
3,3’-Bipyridine is an organic compound consisting of two pyridine rings connected by a single bond at the 3-position of each ring. This compound is part of the bipyridine family, which includes several isomers such as 2,2’-bipyridine and 4,4’-bipyridine. 3,3’-Bipyridine is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry and catalysis.
Synthetic Routes and Reaction Conditions:
Suzuki Coupling: One common method for synthesizing 3,3’-bipyridine involves the Suzuki coupling reaction. This method uses tetrabutylammonium 2-pyridylborate salts and chloropyridines in the presence of a palladium catalyst such as palladium(II) chloride with 1,3-bis(dicyclohexylphosphino)propane.
Negishi Coupling: Another effective method is the Negishi coupling, which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines.
Industrial Production Methods:
- Industrial production of 3,3’-bipyridine often employs large-scale coupling reactions using palladium-catalyzed methods due to their efficiency and scalability. The choice of method depends on the desired purity and yield, as well as the availability of starting materials.
Types of Reactions:
Oxidation: 3,3’-Bipyridine can undergo oxidation reactions, often forming N-oxides. These reactions typically use oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of 3,3’-bipyridine can lead to the formation of dihydrobipyridine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, particularly at the nitrogen atoms. For example, alkylation or acylation reactions can introduce various functional groups onto the bipyridine scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of 3,3’-bipyridine.
Reduction: Dihydrobipyridine derivatives.
Substitution: Alkylated or acylated bipyridine derivatives.
Mechanism of Action
Target of Action
The primary target of 3,3’-Bipyridine is the cAMP phosphodiesterase III isoenzyme . This enzyme plays a crucial role in the hydrolysis of cAMP, a second messenger involved in many biological processes .
Mode of Action
3,3’-Bipyridine acts as a non-receptor mediated inhibitor of the cAMP phosphodiesterase III isoenzyme . By inhibiting this enzyme, it decreases the hydrolysis of cAMP, leading to an increase in cAMP levels . This increase in cAMP activates adenyl cyclase, which in turn increases protein kinases and the phosphorylation of proteins . The net result is an influx of Ca2+ into muscle .
Biochemical Pathways
The increase in cAMP levels affects several biochemical pathways. It leads to an increase in inotropy (force of heart’s contraction), vascular and bronchial muscle relaxation . This results in increased stroke volume and cardiac output .
Pharmacokinetics
The pharmacokinetic properties of 3,3’-Bipyridine are characterized by its distribution, metabolism, and elimination. It has a volume of distribution of 0.38L/kg and is 70% protein-bound . Its metabolism is minimal, and it is primarily eliminated through the kidneys . The half-life of 3,3’-Bipyridine is approximately 2.3 hours, and its action ceases 8 hours post termination of infusion .
Result of Action
The result of 3,3’-Bipyridine’s action is an increase in cardiac output due to its positive inotropic effect and muscle relaxation . This makes it effective in patients with low cardiac output states .
Action Environment
The action, efficacy, and stability of 3,3’-Bipyridine can be influenced by various environmental factors. For instance, its action can be affected by the presence of other drugs such as beta-blockers . It’s also worth noting that 3,3’-Bipyridine is a colorless solid, soluble in organic solvents and slightly soluble in water , which can influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
3,3’-Bipyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes, proteins, and other biomolecules through its nitrogen atoms, which can form coordination bonds with metal ions. These interactions can influence the activity of metalloenzymes and other metal-dependent biological processes. For example, 3,3’-Bipyridine can bind to iron and copper ions, affecting the function of enzymes such as cytochrome P450 and superoxide dismutase .
Cellular Effects
The effects of 3,3’-Bipyridine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By binding to metal ions, 3,3’-Bipyridine can modulate the activity of metal-dependent enzymes, thereby affecting metabolic pathways and cellular functions. Additionally, it has been shown to impact the production of reactive oxygen species (ROS), which can influence cell signaling and oxidative stress responses .
Molecular Mechanism
At the molecular level, 3,3’-Bipyridine exerts its effects through binding interactions with metal ions and biomolecules. It can act as an inhibitor or activator of enzymes by coordinating with the metal centers in their active sites. This coordination can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways. For instance, 3,3’-Bipyridine can inhibit the activity of metalloenzymes by displacing essential metal cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Bipyridine can change over time due to its stability and degradation. Studies have shown that 3,3’-Bipyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to 3,3’-Bipyridine can lead to changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3,3’-Bipyridine vary with different dosages in animal models. At low doses, it can act as a modulator of enzyme activity and cellular processes. At high doses, 3,3’-Bipyridine can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
3,3’-Bipyridine is involved in various metabolic pathways, particularly those related to metal ion homeostasis and redox reactions. It can interact with enzymes such as cytochrome P450 and superoxide dismutase, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
Within cells and tissues, 3,3’-Bipyridine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transport mechanisms and accumulate in certain cellular compartments. The distribution of 3,3’-Bipyridine can influence its localization and activity within the cell .
Subcellular Localization
The subcellular localization of 3,3’-Bipyridine is influenced by its interactions with biomolecules and cellular structures. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3,3’-Bipyridine has been shown to localize in mitochondria, where it can affect mitochondrial function and oxidative stress responses .
Scientific Research Applications
3,3’-Bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable in catalysis and materials science.
Biology: In biological research, 3,3’-bipyridine derivatives are studied for their potential as enzyme inhibitors and their interactions with biomolecules.
Medicine: Some bipyridine derivatives have shown promise in medicinal chemistry as potential therapeutic agents.
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions, often used in coordination chemistry and catalysis.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties due to the position of the nitrogen atoms.
2,3’-Bipyridine: Less common but used in specific applications where unique coordination environments are required.
Uniqueness of 3,3’-Bipyridine:
- The unique positioning of the nitrogen atoms in 3,3’-bipyridine allows for distinct coordination geometries and electronic properties compared to its isomers. This makes it particularly useful in certain catalytic processes and in the design of supramolecular structures .
Properties
IUPAC Name |
3-pyridin-3-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVABAUFQJWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206821 | |
Record name | 3,3'-Bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-46-4 | |
Record name | 3,3′-Bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-BIPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4E4PPN49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3'-Bipyridine?
A1: this compound has the molecular formula C10H8N2 and a molecular weight of 156.19 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound derivatives?
A2: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, photoluminescence spectroscopy, and Raman spectroscopy to characterize this compound derivatives. [, , , , ]
Q3: Can this compound derivatives function as ligands in catalytic reactions?
A4: Yes, this compound can act as a ligand in organometallic complexes that catalyze various reactions. One example is its use in a palladium catalyst system for the asymmetric triple-carbonylation of styrene. []
Q4: How does the structure of the this compound ligand influence its catalytic properties?
A5: The structure of the this compound ligand, particularly the substituents attached to the pyridine rings, significantly impacts its steric and electronic properties, ultimately affecting the catalytic activity and selectivity of the resulting metal complexes. For example, electron-rich phosphine substituents on the this compound scaffold lead to higher enantioselectivity in gold-catalyzed asymmetric cycloisomerization of 1,6-enynes. []
Q5: How is computational chemistry used in the study of this compound derivatives?
A6: Researchers employ computational chemistry to model and predict the properties of this compound derivatives. For instance, Density Functional Theory (DFT) calculations help rationalize the coordination behavior of this compound-N,N'-dioxide isomers with different lanthanide salts. [] Furthermore, computational modeling is employed to understand the effect of THz radiation on the conductance of biphenyl-like molecular junctions containing this compound. []
Q6: How do structural modifications of this compound affect its activity and properties?
A7: Structural modifications, particularly the introduction of various substituents at different positions of the this compound core, profoundly impact the compound's activity and properties. For example, the introduction of electron-withdrawing groups can lower the HOMO level, influencing its performance in perovskite solar cells. [] Additionally, incorporating donor and acceptor groups can alter its optical properties, making it suitable for nonlinear optical applications. [, , ]
Q7: How is this compound used in the synthesis of coordination polymers?
A8: this compound acts as a bridging ligand in the construction of coordination polymers due to its two nitrogen donor atoms. These polymers find applications in areas like catalysis, gas storage, and sensing. [, , , , ]
Q8: How do the different isomers of bipyridine (2,2'-, 3,3'-, 4,4'-) affect the structures of coordination polymers?
A9: The isomerism of bipyridine plays a crucial role in dictating the final structure of the coordination polymer. For instance, 4,4'-bipyridine, due to its linear geometry, generally leads to one-dimensional or two-dimensional frameworks. In contrast, this compound, with its bent structure, can lead to more complex architectures, including three-dimensional frameworks with varying pore sizes and shapes. [, , , ]
Q9: Can you give an example where the choice of counterion influences the structure of a this compound-based coordination polymer?
A10: Yes, in a study utilizing a chiral this compound-5,5',6,6'-tetramethyl-2,2'-dimethoxy-1,1'-biphenyl ligand, researchers observed a fascinating phenomenon. The choice of counterion (NO3-, PF6-, or ClO4-) during the self-assembly process with silver(I) ions directly impacted the folding of the cationic polymer skeleton, resulting in two-fold, three-fold, and four-fold helices, respectively. []
Q10: Can this compound be utilized in the construction of discrete supramolecular assemblies?
A11: Yes, the unique binding properties of this compound make it a valuable building block in supramolecular chemistry. For example, researchers have successfully used it as a bridging ligand to construct a rhomboidal diporphyrin prism. []
Q11: How does the choice of this compound over its isomers impact supramolecular assembly formation?
A12: The specific geometry of this compound, compared to its 2,2′- and 4,4′- isomers, significantly impacts its binding preferences and, therefore, the final structure of the supramolecular assembly. This control is exemplified by the selective encapsulation of this compound within a rhomboidal diporphyrin prism, while 4,4'-Bipyridine exhibits weaker external coordination. []
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